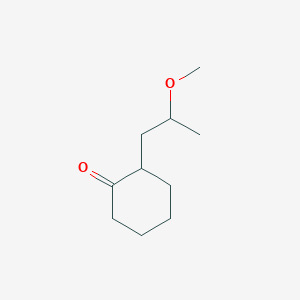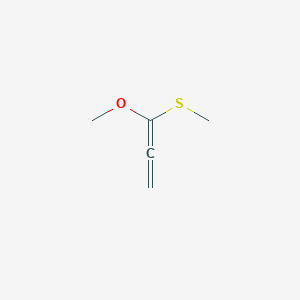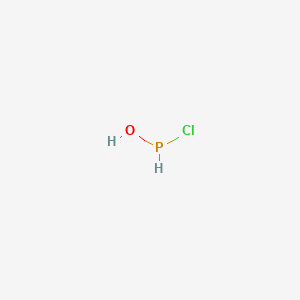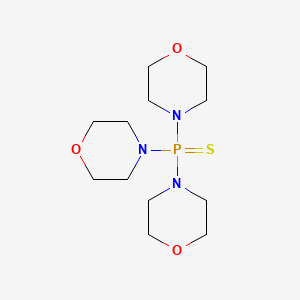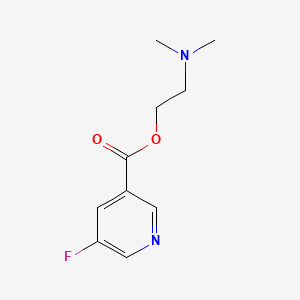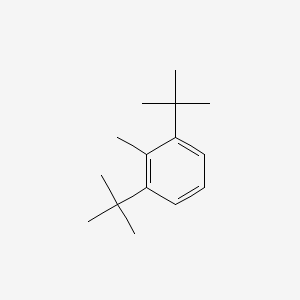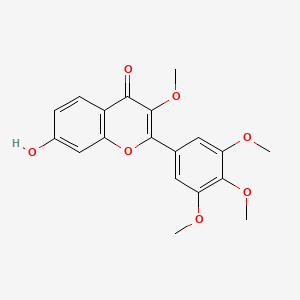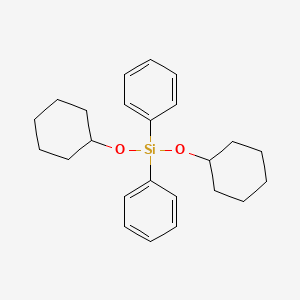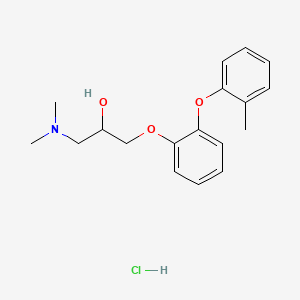
o-(3-Dimethylamino-2-hydroxypropoxy)phenyl o-tolyl ether hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(3-Dimethylamino-2-hydroxypropoxy)phenyl o-tolyl ether hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenyl ethers. This compound is characterized by the presence of a dimethylamino group, a hydroxypropoxy group, and a phenyl ether linkage. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-(3-Dimethylamino-2-hydroxypropoxy)phenyl o-tolyl ether hydrochloride typically involves the reaction of o-tolyl ether with 3-dimethylamino-2-hydroxypropoxyphenyl under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups can be replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: In biological research, it is used to study the interactions of phenyl ethers with biological molecules and their potential effects on cellular processes.
Industry: In industrial applications, it is used in the production of specialty chemicals and as a component in various formulations.
Wirkmechanismus
The mechanism of action of o-(3-Dimethylamino-2-hydroxypropoxy)phenyl o-tolyl ether hydrochloride involves its interaction with specific molecular targets. The dimethylamino group and hydroxypropoxy group play crucial roles in its binding to target molecules, influencing their activity and function. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3-[3-(Dimethylamino)propoxy]phenol hydrochloride
- 1-(Dimethylamino)-3-[2-(2-methylphenoxy)phenoxy]propan-2-ol hydrochloride
Comparison:
- o-(3-Dimethylamino-2-hydroxypropoxy)phenyl o-tolyl ether hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
- Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
26327-66-2 |
|---|---|
Molekularformel |
C18H24ClNO3 |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
1-(dimethylamino)-3-[2-(2-methylphenoxy)phenoxy]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-14-8-4-5-9-16(14)22-18-11-7-6-10-17(18)21-13-15(20)12-19(2)3;/h4-11,15,20H,12-13H2,1-3H3;1H |
InChI-Schlüssel |
SYFBNFRHFXKTTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2OCC(CN(C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


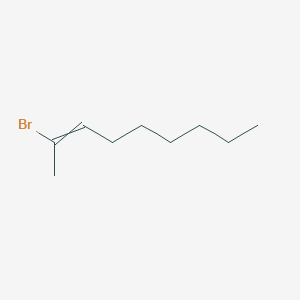
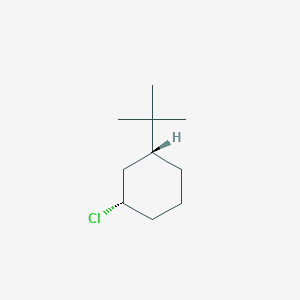
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
